2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridine ring
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(8-13-3-4-17-18(7-13)25-12-24-17)21-10-14-6-15(11-20-9-14)16-2-1-5-23-16/h1-7,9,11H,8,10,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXQEIAUIBBMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, furan, and pyridine moieties through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing benzo[d][1,3]dioxole derivatives in anticancer therapy. For instance, research has indicated that similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide with cancer-related proteins warrant further investigation to elucidate its efficacy and mechanism of action.
Antimicrobial Properties
Compounds with benzo[d][1,3]dioxole scaffolds have demonstrated antimicrobial activity against various pathogens. This compound's unique structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. Studies assessing its minimum inhibitory concentration (MIC) against different strains could provide insights into its potential as an antimicrobial agent.
Neuroprotective Effects
The furan-pyridine moiety has been linked to neuroprotective properties in several studies. Compounds resembling this compound are being explored for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of benzo[d][1,3]dioxole significantly inhibited tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Activity | Showed that compounds with similar structures exhibited potent activity against Gram-positive bacteria with low MIC values. |
| Study C | Neuroprotection | Found that certain derivatives improved neuronal survival rates under oxidative stress conditions, suggesting a protective mechanism against neurodegeneration. |
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and furan rings may facilitate binding to hydrophobic pockets, while the pyridine ring could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of the furan and pyridine rings.
2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the furan and pyridine rings, making it structurally simpler.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole, furan, and pyridine rings, which confer distinct chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several significant functional groups:
- Benzo[d][1,3]dioxole : Known for its diverse biological properties.
- Furan and Pyridine moieties : Contribute to the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the target molecule. For instance, a study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated IC50 values of 1.54 µM against HCT116 cells, indicating significant antiproliferative effects compared to standard drugs like doxorubicin (IC50 = 7.46 µM) .
The mechanisms of action include:
- EGFR inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer cell proliferation.
- Induction of Apoptosis : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of compounds containing benzo[d][1,3]dioxole and furan rings have been documented. For example, derivatives of similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Mechanistic Insights
The biological activity of the target compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds similar to the target have been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
- Mitochondrial Pathway Modulation : The influence on mitochondrial proteins such as Bax and Bcl-2 indicates a potential pathway for inducing apoptosis .
- Molecular Docking Studies : Computational analyses suggest favorable interactions with key biological targets, supporting the observed biological activities .
Q & A
Q. Key parameters for optimization :
- Temperature : Controlled heating (60–80°C) for coupling steps.
- Catalysts : Pd-based catalysts for Suzuki-Miyaura couplings (if applicable).
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
Q. Table 1: Reaction Optimization Parameters
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TEA | DMF | 70 | 65–75 |
| 2 | NaHCO₃ | THF | 60 | 50–60 |
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques :
NMR : ¹H/¹³C NMR to verify benzodioxole (δ 5.9–6.1 ppm) and acetamide (δ 2.1–2.3 ppm) protons .
HPLC : Purity assessment (>95%) with C18 columns and UV detection (λ = 254 nm).
Mass spectrometry : High-resolution MS to confirm molecular ion [M+H]⁺ .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
Core modifications : Vary substituents on the benzodioxole, furan, or pyridine rings.
Bioisosteric replacements : Replace acetamide with sulfonamide or urea groups.
Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups .
Q. Table 2: SAR of Structural Analogs
| Compound | Modification | IC₅₀ (µM) | Activity |
|---|---|---|---|
| A | -OCH₃ | 0.8 | High |
| B | -Cl | 2.5 | Moderate |
| C | -F | 5.1 | Low |
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in target enzymes (e.g., COX-2 or EGFR) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
- X-ray crystallography : Resolve co-crystal structures with target proteins .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Orthogonal assays : Validate results using multiple techniques (e.g., SPR + enzymatic assays).
Batch consistency : Verify compound purity and stability via HPLC and NMR.
In silico modeling : Identify potential off-target interactions using cheminformatics tools .
Advanced: What computational approaches predict metabolic stability?
Answer:
ADME prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.
Metabolite identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .
Advanced: How can scale-up challenges be mitigated during synthesis?
Answer:
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps .
- Design of experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) systematically.
- Purification : Employ flash chromatography or preparative HPLC for large batches .
Advanced: What in vivo models are appropriate for pharmacokinetic studies?
Answer:
- Rodent models : Oral/intravenous administration to measure bioavailability (Cmax, AUC).
- Tissue distribution : LC-MS quantification in plasma, liver, and brain .
- PBPK modeling : Predict human pharmacokinetics using GastroPlus™ .
Advanced: How can stability under physiological conditions be assessed?
Answer:
pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
Thermal stability : Accelerated stability testing (40°C/75% RH) over 4 weeks.
Light exposure : ICH Q1B guidelines for photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
